molecular formula C7H3ClF3IO B13483442 4-Chloro-2-iodo-1-(trifluoromethoxy)benzene

4-Chloro-2-iodo-1-(trifluoromethoxy)benzene

Cat. No.: B13483442
M. Wt: 322.45 g/mol
InChI Key: WVZLIIVODPKJMW-UHFFFAOYSA-N
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Description

4-Chloro-2-iodo-1-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3ClF3IO It is a halogenated aromatic compound featuring chlorine, iodine, and trifluoromethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Chloro-2-iodo-1-(trifluoromethoxy)benzene involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-iodo-1-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-2-iodo-1-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-iodo-1-(trifluoromethoxy)benzene depends on its specific application. In chemical reactions, the compound’s halogen atoms and trifluoromethoxy group can participate in various interactions, such as nucleophilic substitution or electrophilic aromatic substitution. These interactions are facilitated by the electron-withdrawing nature of the trifluoromethoxy group, which can influence the reactivity of the benzene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-iodo-1-(trifluoromethoxy)benzene is unique due to the specific arrangement of its functional groups, which can influence its reactivity and potential applications. The presence of both chlorine and iodine atoms, along with the trifluoromethoxy group, provides a versatile platform for various chemical transformations and applications in research and industry.

Properties

Molecular Formula

C7H3ClF3IO

Molecular Weight

322.45 g/mol

IUPAC Name

4-chloro-2-iodo-1-(trifluoromethoxy)benzene

InChI

InChI=1S/C7H3ClF3IO/c8-4-1-2-6(5(12)3-4)13-7(9,10)11/h1-3H

InChI Key

WVZLIIVODPKJMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)I)OC(F)(F)F

Origin of Product

United States

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